molecular formula C8H12Cl2N4 B13973356 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B13973356
M. Wt: 235.11 g/mol
InChI Key: YCLUYBSVMZCWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is a pyrimidine derivative characterized by a chlorine atom at position 2 of the pyrimidine ring and an amine group at position 4 linked to a pyrrolidin-3-yl substituent. The hydrochloride salt enhances its water solubility, making it suitable for pharmacological applications. Pyrimidine derivatives are widely studied for their biological activity, particularly as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.11 g/mol

IUPAC Name

2-chloro-N-pyrrolidin-3-ylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C8H11ClN4.ClH/c9-8-11-4-2-7(13-8)12-6-1-3-10-5-6;/h2,4,6,10H,1,3,5H2,(H,11,12,13);1H

InChI Key

YCLUYBSVMZCWIT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NC(=NC=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine Hydrochloride

General Synthetic Strategy

The preparation of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride typically involves the nucleophilic aromatic substitution (SNAr) of a 2-chloropyrimidine derivative at the 4-position with a pyrrolidin-3-yl amine. The reaction is conducted under mild to moderate heating in polar aprotic solvents or aqueous media with a base to facilitate amine substitution. The hydrochloride salt is formed either by direct addition of hydrochloric acid or by isolation from hydrochloric acid-containing solvents.

Specific Synthetic Procedures

Reaction of 2-chloropyrimidine-4-amine with (S)-pyrrolidin-3-yl-amine

A representative synthesis involves the reaction of 2-chloropyrimidine-4-amine with (S)-pyrrolidin-3-yl-amine in the presence of a base such as potassium carbonate in acetonitrile at elevated temperatures (~65–90 °C) for 12 hours. The reaction mixture is then cooled, and the product precipitates upon addition to water. The solid is filtered and dried to yield the hydrochloride salt of 2-chloro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine with high purity and yield (~90%).

Table 1: Typical Reaction Conditions and Yields

Reactants Solvent Base Temperature (°C) Time (h) Yield (%) Product Form
2-chloropyrimidine-4-amine + (S)-pyrrolidin-3-yl-amine Acetonitrile Potassium carbonate 65–90 12 ~90 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride
Palladium-Catalyzed Coupling Approaches

In more complex synthetic schemes, palladium-catalyzed cross-coupling reactions have been employed to construct related pyrimidine derivatives. For example, Buchwald-Hartwig amination using Pd catalysts such as RuPhos Pd G3 or XPhos Pd G2 with suitable ligands in dioxane or acetonitrile solvents under nitrogen atmosphere at elevated temperatures (80–120 °C) facilitates the coupling of chloropyrimidine derivatives with amines including pyrrolidin-3-yl derivatives.

While these methods are more commonly applied to substituted pyrimidines or more complex analogs, they demonstrate the versatility of Pd-catalyzed amination in preparing pyrimidine-amine bonds.

Purification and Characterization

Purification of the product is generally achieved by filtration of the precipitated hydrochloride salt, followed by washing with cold solvents. For higher purity, preparative reverse-phase chromatography or recrystallization from appropriate solvents can be used.

Characterization is performed by:

Analytical Data Summary

Parameter Data
Molecular Formula C8H12Cl2N4
Molecular Weight 235.11 g/mol
IUPAC Name 2-chloro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine hydrochloride
^1H NMR (DMSO-d6, 500 MHz) Signals consistent with pyrimidine and pyrrolidine protons
MS (ESI) m/z 235 [M+H]^+
Purity (HPLC) ≥95%

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or ligands, allowing the compound to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Reference
2-Chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride Pyrimidine Cl (C2), NH-(pyrrolidin-3-yl) (C4) C₉H₁₃ClN₅·HCl ~284.16 (calculated) Target
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride Pyrimidine CH₃ (C6), NH-(pyrrolidin-3-yl) (C4) C₁₀H₁₆Cl₂N₄ 283.80
N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride Pyrimidine CH₃ (N-linked), pyrrolidinylmethyl (C6) C₁₀H₁₇ClN₄ 228.72
2-Chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine Thieno[3,2-d]pyrimidine Cl (C2), NH-(CF₃-benzyl) (C4) C₁₅H₁₀ClF₃N₃S 365.77 (calculated)
2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride Cyclopenta[d]pyrimidine Cl (C2), NH-(piperidin-4-yl) (C4) C₁₃H₁₇ClN₄·HCl 297.22 (calculated)
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Pyrimidine Cl (C2), NH-(cyclopropylmethyl) (C4) C₈H₁₀ClN₃ 183.64

Key Observations :

  • Core Modifications: Replacement of pyrimidine with thieno[3,2-d]pyrimidine () or cyclopenta[d]pyrimidine () introduces fused ring systems, which may alter binding affinity and selectivity .
  • Substituent Effects: Pyrrolidine vs. Hydrophobic Groups: Substitutions like trifluoromethylbenzyl () or cyclopropylmethyl () increase lipophilicity, which may influence membrane permeability .

Physicochemical Properties

Property Target Compound 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
Molecular Weight (g/mol) ~284.16 283.80 228.72
Solubility Enhanced (HCl salt) High (dihydrochloride) Moderate (hydrochloride)
LogP (Predicted) ~1.5 (estimated) ~1.2 ~0.8

Notes:

  • Hydrochloride salts improve aqueous solubility, critical for in vivo applications .
  • Methyl groups (e.g., ) reduce LogP compared to bulkier substituents like benzyl () .

Q & A

Q. What safety protocols should researchers follow when handling 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
  • First Aid Measures:
    • Inhalation: Move to fresh air; monitor for respiratory distress .
    • Skin Contact: Immediately remove contaminated clothing and rinse skin with water for 15 minutes .
    • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid dispersal into water systems .
  • Storage: Store in a cool, dry place away from oxidizing agents and ignition sources. Stability data indicate no decomposition under recommended conditions .

Q. How is 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride synthesized?

Methodological Answer:

  • Microwave-Assisted Synthesis (Example Protocol):
    • Dissolve 2,4-dichloropyrimidine (1.0 equiv.) in 1,4-dioxane.
    • Add pyrrolidin-3-amine (1.0 equiv.) and N,N-diisopropylethylamine (2.0 equiv.) under argon.
    • Heat in a microwave reactor at 120°C for 1 hour.
    • Isolate the product via vacuum filtration and purify by recrystallization .
  • Yield Optimization: Adjust reaction time, temperature, and stoichiometry. Monitor progress via TLC or HPLC .

Q. What analytical methods validate the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (DMSO-d6): Peaks at δ 2.61 (s, 3H, CH3), 3.77 (s, 3H, OCH3), and 7.0–7.9 ppm (aromatic protons) confirm substituent positions .
  • Elemental Analysis: Compare calculated vs. observed percentages (e.g., C: 57.83% vs. 57.73%; Cl: 12.19% vs. 12.07%) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm; ≥98% purity threshold .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables:

    VariableRange TestedOptimal Value
    Temperature80–140°C120°C
    SolventDioxane, DMF, THFDioxane
    CatalystNone, Pd(OAc)2None
  • Microwave vs. Conventional Heating: Microwave irradiation reduces reaction time by 50% while maintaining yield .

Q. How should researchers assess toxicity in the absence of acute toxicity data?

Methodological Answer:

  • In Silico Models: Use QSAR tools (e.g., ProTox-II) to predict LD50 and organ-specific toxicity .
  • In Vitro Assays: Perform MTT assays on HEK293 or HepG2 cells to estimate IC50 values. Combine with Ames test for mutagenicity screening .

Q. How can contradictory stability data be resolved under varying storage conditions?

Methodological Answer:

  • Stress Testing: Expose the compound to:
    • Heat (40–60°C) for 1 week.
    • Humidity (75% RH) for 14 days.
    • Light (UV-Vis) for 48 hours.
  • Analytical Monitoring: Track degradation via HPLC and identify byproducts (e.g., HCl, CO2) using GC-MS .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs?

Methodological Answer:

  • Key Modifications and Activity:

    Analog (CAS)SubstituentBiological Activity
    1971086-99-3PyridinylmethylSMC splicing modulation
    1229236-86-5TrifluoromethylAntiparasitic activity
  • Trends: Chlorine at the 2-position enhances electrophilicity, while pyrrolidine improves solubility .

Q. How can computational modeling predict reactivity or degradation pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify weak points (e.g., C-Cl bond cleavage).
  • Molecular Dynamics (MD): Simulate hydrolysis in aqueous environments; correlate with experimental degradation products .

Q. What are the degradation pathways under accelerated stress conditions?

Methodological Answer:

  • Hydrolysis: Dominant pathway in acidic/basic conditions, yielding pyrrolidine and pyrimidine fragments.
  • Thermal Decomposition: Produces HCl gas (detected via FTIR) and carbon oxides above 200°C .

Q. What strategies are used to evaluate biological activity in kinase inhibition assays?

Methodological Answer:

  • Cellular Assays: Use HEK293 cells transfected with target kinases (e.g., CECR2). Measure IC50 via luminescence-based ATP detection (≤2 μM recommended) .
  • Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.